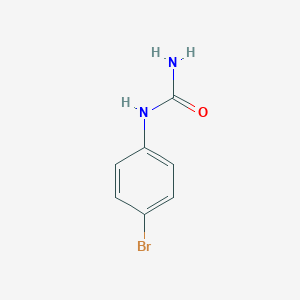

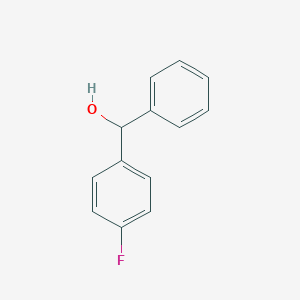

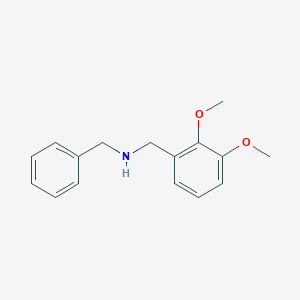

Benzyl-(2,3-dimethoxy-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylamines are a class of compounds that have significant importance in pharmaceutical chemistry due to their presence in a variety of pharmaceutically active compounds. The interest in benzylamines is driven by their role as privileged structural motifs, which are frameworks commonly found in molecules with high biological activity .

Synthesis Analysis

The synthesis of benzylamines, such as Benzyl-(2,3-dimethoxy-benzyl)-amine, can be achieved through various methods. One notable approach is the iron-catalyzed direct amination of benzyl alcohols, as described in the first paper. This method utilizes a well-defined homogeneous iron complex and employs the borrowing hydrogen methodology to couple benzyl alcohols with simpler amines. This process has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. The versatility of this methodology is highlighted by its application in the one-pot synthesis of nonsymmetric tertiary amines and the synthesis of N-benzyl piperidines .

Molecular Structure Analysis

The molecular structure of benzylamines can be influenced by the substituents on the benzene ring. For instance, the paper on N-(3,5-Dimethoxyphenyl)benzamide, although not directly about benzylamines, provides insight into the planarity of the dimethoxyphenyl–amide segment and the angle between the two benzene rings, which could be relevant for understanding the conformation of similar benzylamine derivatives .

Chemical Reactions Analysis

Benzylamines can participate in various chemical reactions, including hydrogen bonding interactions. The study on the benzene–ammonia dimer, while not directly about benzylamines, illustrates the hydrogen-bonding capabilities of amines. Ammonia, a simple amine, can act as both a donor and acceptor in hydrogen-bond interactions, which is a property likely shared by benzylamines. The observed geometry in the benzene–ammonia dimer is similar to amino–aromatic interactions found in proteins, suggesting that benzylamines could engage in similar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure and the nature of their substituents. For example, the paper on 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine describes how molecules of this compound are linked via hydrogen bonds, leading to the formation of inversion dimers. This indicates that benzylamines can form stable dimeric structures through intermolecular interactions, which could affect their physical properties such as solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Role of Amine Activators in Acrylic Bone Cements

Amine activators like Benzyl-(2,3-dimethoxy-benzyl)-amine play a crucial role in the curing process of acrylic bone cements, utilized extensively in medical applications such as denture resins and in surgical procedures involving bone cement implantation. Vázquez, Levenfeld, and Román (1998) highlighted the importance of understanding the kinetics, mechanism, and effects of temperature on the curing parameters to mitigate thermal trauma during implantation, underlining the significance of tertiary aromatic amines in biomedical applications of acrylic systems Role of amine activators on the curing parameters, properties and toxicity of acrylic bone cements.

Catalytic Functionalization of Saturated C-H Bonds

Che, Lo, Zhou, and Huang (2011) discussed the catalytic potential of metalloporphyrin in functionalizing saturated C-H bonds, including amination processes relevant to benzyl-(2,3-dimethoxy-benzyl)-amine. Their review covers advancements in organic synthesis through hydroxylation, amination, and carbenoid insertion, showcasing the utility of such catalysts in creating complex molecular structures with high precision Selective functionalisation of saturated C-H bonds with metalloporphyrin catalysts.

Microwave-assisted Synthesis of Benzoxazoles

Özil and Menteşe (2020) focused on the microwave-assisted synthesis techniques for benzoxazoles and their derivatives, presenting an efficient and rapid method for synthesizing chemical compounds including those similar to Benzyl-(2,3-dimethoxy-benzyl)-amine. This review emphasizes the significance of microwave irradiation in enhancing the diversity and speed of chemical synthesis, highlighting its impact on modern chemistry Microwave-assisted Synthesis of Benzoxazoles Derivatives.

Mechanism of β-O-4 Bond Cleavage in Lignin

Yokoyama (2015) explored the acidolysis of lignin model compounds, revealing insights into the chemical behavior and potential applications of Benzyl-(2,3-dimethoxy-benzyl)-amine in lignin degradation. This research provides a foundational understanding of the mechanisms involved in lignin breakdown, with implications for biomass conversion and renewable energy sources Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6: A Review.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCCOMMARAKOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354343 |

Source

|

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

128349-14-4 |

Source

|

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)